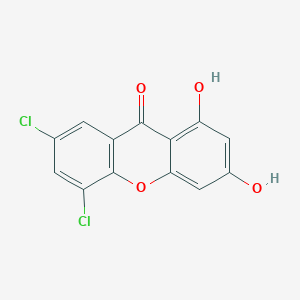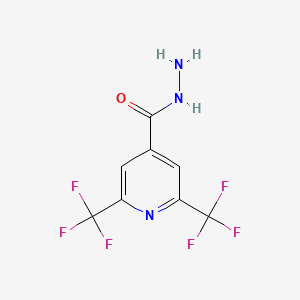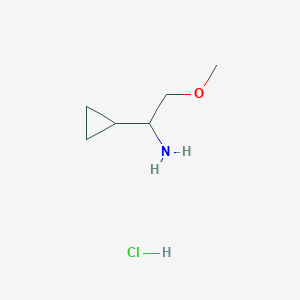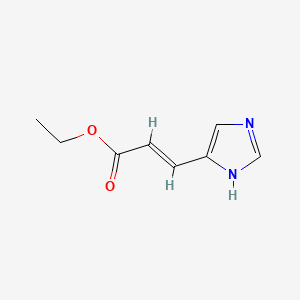
8-Chloro-6-fluorochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-fluorochroman-4-one is a chemical compound with the CAS Number: 1092349-40-0 . It has a molecular weight of 200.6 and is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is based on the fusion of a benzene nucleus with a dihydropyran . The absence of a double bond between C-2 and C-3 distinguishes it from chromone .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, recent studies have utilized language models for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties would require additional experimental data.Scientific Research Applications
Fluorescence Microscopy and Visualization
Fluorescent compounds, including fluorinated chromones, are pivotal in enhancing microscopy techniques for visualizing soil microorganisms and studying photosynthesis through chlorophyll fluorescence imaging. The detailed review of epifluorescence microscopy and confocal laser scanning microscopy by Li, Dick, and Tuovinen (2004) emphasizes the use of fluorochromes for imaging microbial cells in situ, highlighting the importance of fluorinated compounds in ecological and microbiological research (Li, Dick, & Tuovinen, 2004).
Environmental Remediation
Research on biosorption and biotransformation of chromium (VI) by Jobby et al. (2018) outlines how microorganisms utilize fluorinated compounds for the detoxification of heavy metals. This work underscores the environmental applications of fluorinated compounds in pollution remediation, reflecting the broader relevance of compounds like 8-Chloro-6-fluorochroman-4-one in environmental sciences (Jobby, Jha, Yadav, & Desai, 2018).
Chemosensor Development
The development of fluorescent chemosensors based on chromone derivatives, as reviewed by Roy (2021), highlights the utility of fluorinated chromones in detecting a variety of analytes. This application is crucial for environmental monitoring, biomedical diagnostics, and research into the interactions between chemical sensors and target molecules (Roy, 2021).
Understanding Fluorine Effects in Biological Systems
Studies on the toxicity and biological impacts of fluorophores used in molecular imaging, as reviewed by Alford et al. (2009), offer insights into the biocompatibility, safety, and potential therapeutic applications of fluorinated compounds. This research is critical for developing safe and effective diagnostic and therapeutic agents based on fluorinated structures (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety and Hazards
properties
IUPAC Name |
8-chloro-6-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWLPVUEPVAMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




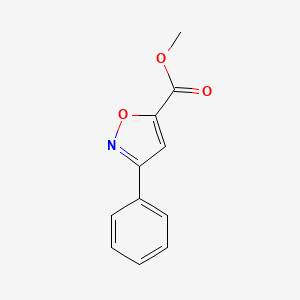
![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)
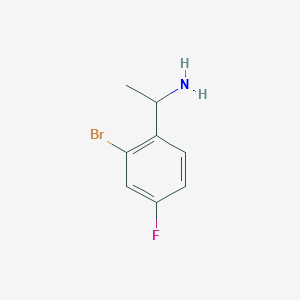
![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
